Des(isopropoxyethyl) Bisoprolol
Overview
Description
Des(isopropoxyethyl) Bisoprolol is a derivative of Bisoprolol, a well-known beta-blocker used primarily for treating high blood pressure and heart-related conditions. This compound is characterized by its molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a selective beta-1 adrenergic receptor blocker, which means it primarily affects the heart and circulation of blood in the arteries and veins .
Scientific Research Applications
Des(isopropoxyethyl) Bisoprolol has several applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of related beta-blockers and for studying reaction mechanisms.
Biology: Employed in studies investigating the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as a cardiovascular agent.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Target of Action
Des(isopropoxyethyl) Bisoprolol is a related compound of Bisoprolol , which is a beta-blocker and anti-hypertensive agent . The primary targets of Bisoprolol are the beta-1 adrenergic receptors . These receptors are located mainly in the heart and in the kidneys, lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle .
Mode of Action
Bisoprolol selectively blocks beta-1 adrenoceptors . The action of endogenous catecholamines, epinephrine (adrenaline), and norepinephrine (noradrenaline), on β-adrenergic receptors are blocked by β-blockers . This is part of the sympathetic nervous system, which mediates the fight-or-flight response .
Pharmacokinetics
The pharmacokinetics of Bisoprolol involves its absorption, distribution, metabolism, and excretion (ADME). For Bisoprolol, it is known to be well-absorbed and has a long half-life, allowing for once-daily dosing .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Des(isopropoxyethyl) Bisoprolol interacts with various enzymes and proteins in the body. As a metabolite of Bisoprolol, it is likely to interact with similar biomolecules. Bisoprolol is known to selectively block beta 1-adrenoceptor , which are located mainly in the heart and in the kidneys, lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle . The nature of these interactions involves the blocking of endogenous catecholamine epinephrine (adrenaline) and norepinephrine (noradrenaline) at β-adrenergic receptors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not fully elucidated. Given its relationship to Bisoprolol, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Bisoprolol, for instance, affects the heart and circulation of blood in the arteries and veins .
Molecular Mechanism
Bisoprolol, the parent compound, exerts its effects at the molecular level by selectively blocking beta 1-adrenoceptor . This results in a decrease in heart rate, cardiac output, and blood pressure .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(isopropoxyethyl) Bisoprolol involves several steps. One common method starts with 4-hydroxybenzyl alcohol and 2-isopropoxyethanol . These reactants are heated to produce 4-((2-isopropoxyethoxy)methyl)phenol . This intermediate is then treated with sodium hydroxide in toluene at 25-30°C, followed by reflux and azeotropic distillation to remove water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Des(isopropoxyethyl) Bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like or .
Reduction: Reduction reactions typically involve agents like or .
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: The parent compound, used widely as a beta-blocker.
Metoprolol: Another beta-1 selective blocker with similar cardiovascular effects.
Atenolol: A beta-1 selective blocker used for hypertension and angina.
Uniqueness
Des(isopropoxyethyl) Bisoprolol is unique due to its specific structural modifications, which may offer different pharmacokinetic properties and receptor binding affinities compared to its parent compound and other beta-blockers .
Properties
IUPAC Name |
1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWMQUXRXOEXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438602 | |
Record name | Des(isopropoxyethyl) Bisoprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62572-93-4 | |
Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62572-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062572934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Des(isopropoxyethyl) Bisoprolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVH64C2ZNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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